Enalkiren (IUPAC name: (2S,4S,5S,7S)-N-(3-Amino-3-methyl-1-oxobutyl)-5-amino-4-[(1S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-7-(phenylmethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) is a potent, dipeptide renin inhibitor designed to mimic the transition state of human renin's natural substrate, angiotensinogen. [, ] Enalkiren's high specificity for renin stems from its structural resemblance to the transition state of the renin-angiotensinogen complex. [, ]
Enalkiren is a synthetic compound classified as a renin inhibitor, specifically designed to modulate the renin-angiotensin-aldosterone system (RAAS). It is primarily investigated for its potential therapeutic applications in hypertension and related cardiovascular conditions. Enalkiren, also known by its developmental code ABBOTT-64662, functions by inhibiting the activity of renin, an enzyme that plays a crucial role in blood pressure regulation.
Enalkiren belongs to a class of drugs known as direct renin inhibitors. These compounds are designed to prevent the conversion of angiotensinogen to angiotensin I, thereby reducing levels of angiotensin II—a potent vasoconstrictor. While several renin inhibitors have been developed, Enalkiren is noted for its specific binding affinity to human renin and its potential efficacy compared to other antihypertensive agents like angiotensin-converting enzyme inhibitors and angiotensin receptor blockers .
The synthesis of Enalkiren involves several steps that leverage both chemical and biological techniques. The initial phase typically includes the development of peptide-like structures that can effectively bind to the active site of renin. The process may utilize solid-phase peptide synthesis methods to construct the compound in a controlled manner.
Enalkiren is characterized by its dipeptide structure, which facilitates its interaction with the renin enzyme. The molecular formula is , and it has a molecular weight of approximately 318.37 g/mol. The specific arrangement of atoms within the molecule allows for optimal binding to the active site of renin, enhancing its inhibitory effects.
The primary reaction involving Enalkiren is its binding to renin, which prevents the enzyme from converting angiotensinogen into angiotensin I. This inhibition can be quantified through various biochemical assays:
Enalkiren's mechanism involves direct competition with angiotensinogen at the active site of renin:
Enalkiren exhibits several notable physical and chemical properties:
Enalkiren has been primarily investigated for its role as an antihypertensive agent:
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid balance, and cardiovascular homeostasis. Renin, an aspartyl protease produced in the juxtaglomerular cells of the kidney, catalyzes the rate-limiting step in this pathway: the cleavage of angiotensinogen to angiotensin I (Ang I). This reaction initiates a cascade culminating in angiotensin II (Ang II), a potent vasoconstrictor and mediator of cardiovascular remodeling. Enalkiren (A-64662) represents a pioneering direct renin inhibitor (DRI) designed to block RAAS activation at its origin. Unlike angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin receptor blockers (ARBs), enalkiren specifically targets renin’s catalytic activity, preventing Ang I generation and downstream Ang II formation. This specificity minimizes compensatory rises in plasma renin activity (PRA) seen with other RAAS blockers, offering a unique pharmacodynamic profile for hypertension management [1] [3] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4